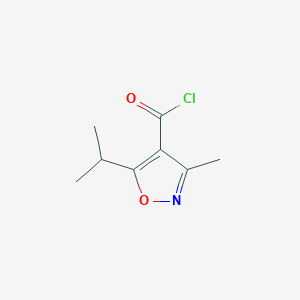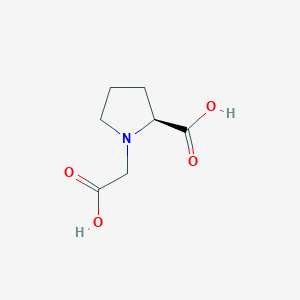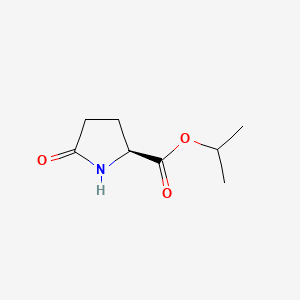
2-(3,5-Dimethoxyphenyl)acetaldehyde
Overview
Description
Scientific Research Applications
1. Environmental Monitoring
A study highlighted the use of a molecular probe, related to 2-(3,5-Dimethoxyphenyl)acetaldehyde, for tracing carbonyl compounds like aldehydes and ketones in water samples. This probe offers improved sensitivity and has been used for measuring carbonyl content in snow, ice, and cloud-water samples, providing valuable environmental insights (Houdier et al., 2000).
2. Chemical Synthesis
Another research paper discussed the synthesis and use of a compound structurally similar to 2-(3,5-Dimethoxyphenyl)acetaldehyde, used for the protection of carboxylic acids. This has applications in chemical synthesis, particularly in the creation of various chemical compounds (Arai et al., 1998).
3. Understanding Carcinogenic Mechanisms
A study on acetaldehyde-mediated carcinogenesis in squamous epithelium revealed that derivatives like 2-(3,5-Dimethoxyphenyl)acetaldehyde could contribute to understanding molecular mechanisms behind certain carcinogens. It focused on DNA damage and mutations caused by acetaldehyde, which is related to the consumption of alcoholic beverages and squamous cell carcinomas (Mizumoto et al., 2017).
4. Photochemistry and Photocatalysis
Research on the photochemical caging of carbonyl compounds, which includes compounds like 2-(3,5-Dimethoxyphenyl)acetaldehyde, indicated their potential in releasing substances upon light irradiation. This has significant implications in the field of photochemistry and photocatalysis, allowing for controlled reactions triggered by light (Kostikov et al., 2009).
5. Catalysis and Reaction Mechanisms
A study on the reactions of acetaldehyde on various catalyst surfaces provided insights into the behavior of related compounds like 2-(3,5-Dimethoxyphenyl)acetaldehyde in catalytic processes. This research is crucial for understanding and improving catalytic reactions in industrial and environmental applications (Idriss et al., 1995).
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXNQFBFKMABGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569085 | |
| Record name | (3,5-Dimethoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)acetaldehyde | |
CAS RN |
63165-30-0 | |
| Record name | (3,5-Dimethoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5H-Dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17(16H)-tetrone](/img/structure/B1628002.png)


![Diphenanthro[9,10-b:9',10'-d]thiophene](/img/structure/B1628006.png)




